molecular formula C7H7BrO2SZn B3068182 5-(1,3-Dioxolan-2-yl)-2-thienylzinc bromide CAS No. 307531-84-6

5-(1,3-Dioxolan-2-yl)-2-thienylzinc bromide

Cat. No. B3068182
CAS RN: 307531-84-6
M. Wt: 300.5 g/mol
InChI Key: DZNBTCXRFDXCFM-UHFFFAOYSA-M
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Description

“(1,3-Dioxolan-2-yl)-methyltriphenylphosphonium bromide” is a compound used for synthesis . It has the empirical formula C22H22O2P and a molecular weight of 429.29 . It’s also known by the synonyms “(1,3-Dioxolan-2-yl)-methyltriphenylphosphonium bromide” and "Triphenyl-1,3-dioxolan-2-ylmethylphosphonium bromide" .


Synthesis Analysis

This compound can be prepared by acetalization of aldehydes and ketalization of ketones with ethylene glycol . It’s used as a reagent for Wittig olefinations with the introduction of a 1,3-dioxolane moiety .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,3-dioxolane ring, which is a heterocyclic acetal . It’s related to tetrahydrofuran (THF) by replacement of the methylene group (CH2) at the 2-position with an oxygen atom .


Chemical Reactions Analysis

This compound is used as a reactant for the preparation of a ratiometric fluorescent probe for specific detection of cysteine over homocysteine and glutathione . It’s also used in the microwave-assisted synthesis of KN-93 as an inhibitor of calmodulin kinase II .


Physical And Chemical Properties Analysis

The compound has a melting point of 193 - 195 °C (decomposition) . It’s stored at a temperature of 2-8°C .

Scientific Research Applications

Synthesis of Substituted Furans

5-(1,3-Dioxolan-2-yl)-2-furanylzinc bromide, a closely related compound to 5-(1,3-Dioxolan-2-yl)-2-thienylzinc bromide, has been used in the synthesis of various furan derivatives. This organozinc compound was prepared by the direct insertion of active zinc into 2-bromo-5-(1,3-dioxolane)furan. It successfully coupled with aryl halides and acid chlorides, yielding coupling products in good to excellent yields (Rieke & Kim, 2011).

Inhibition of Leukotriene Biosynthesis

1,3-Dioxolanes, including compounds structurally similar to 5-(1,3-Dioxolan-2-yl)-2-thienylzinc bromide, have been used as chiral inhibitors of 5-lipoxygenase, an enzyme involved in leukotriene biosynthesis. These inhibitors have shown potency in vivo comparable or superior to certain clinical evaluation drugs (Crawley & Briggs, 1995).

Organometallic Synthesis

The preparation of 3-bromo-2-thienylzinc bromide and 5-bromo-2-thienylzinc bromide, which are similar to 5-(1,3-Dioxolan-2-yl)-2-thienylzinc bromide, has been achieved through site-selective oxidative addition of active zinc. These compounds have been used in cross-coupling reactions under mild conditions, providing products in moderate to high yields (Jung, Cho, & Kim, 2013).

Antimicrobial Properties

Compounds containing 1,3-dioxolane structures, akin to 5-(1,3-Dioxolan-2-yl)-2-thienylzinc bromide, have been synthesized and shown to possess antimicrobial properties. They have been found active in vitro against various pathogens, including dermatophytes, yeast, other fungi, and Gram-positive bacteria (Heeres & van Cutsem, 1981).

Preparation of Furaldehydes

5-Substituted 2-furaldehydes have been synthesized using organozinc routes, utilizing compounds like 5-(1,3-dioxolan-2-yl)-2-furanylzinc bromide. These routes have been praised for their mild conditions and the diversity of furan derivatives they yield (Kim & Rieke, 2013).

Mechanism of Action

The mechanism of action of this compound in chemical reactions often involves the generation of a 1,3-dioxolan-2-yl cation intermediate . This intermediate is then trapped in a stereoselective manner to form the final product .

Safety and Hazards

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s also suspected of causing cancer .

Future Directions

Future research could explore the use of this compound in the stereoselective formation of substituted 1,3-dioxolanes . This could involve the assembly of three components: alkene, carboxylic acid, and silyl enol ether .

properties

IUPAC Name

bromozinc(1+);2-(2H-thiophen-2-id-5-yl)-1,3-dioxolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7O2S.BrH.Zn/c1-2-6(10-5-1)7-8-3-4-9-7;;/h1-2,7H,3-4H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZNBTCXRFDXCFM-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=[C-]S2.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2SZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(1,3-Dioxolan-2-yl)-2-thienylzinc bromide
Reactant of Route 2
5-(1,3-Dioxolan-2-yl)-2-thienylzinc bromide
Reactant of Route 3
5-(1,3-Dioxolan-2-yl)-2-thienylzinc bromide
Reactant of Route 4
5-(1,3-Dioxolan-2-yl)-2-thienylzinc bromide
Reactant of Route 5
5-(1,3-Dioxolan-2-yl)-2-thienylzinc bromide
Reactant of Route 6
5-(1,3-Dioxolan-2-yl)-2-thienylzinc bromide

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